![molecular formula C7H12ClNO2 B2441623 Methyl (2S)-2-aminohex-5-ynoate;hydrochloride CAS No. 1379445-19-8](/img/structure/B2441623.png)
Methyl (2S)-2-aminohex-5-ynoate;hydrochloride
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include retrosynthesis, which is the process of deconstructing complex structures into simpler precursors .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure .Chemical Reactions Analysis
Chemical reactions analysis involves understanding the reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and reactions under different conditions .Physical And Chemical Properties Analysis
Physical and chemical properties include melting point, boiling point, solubility, density, molar mass, and specific heat capacity. These properties can be determined through various laboratory techniques .Scientific Research Applications
Enzyme-Activated Inhibition Studies
Methyl (2S)-2-aminohex-5-ynoate hydrochloride has been utilized in enzyme inhibition studies. For instance, it acts as an inhibitor for various transaminases, showing a marked specificity towards aminobutyrate transaminase and being potent towards ornithine transaminase. This specificity is key in understanding enzyme behaviors and can aid in the development of enzyme-targeted therapies (John, Jones, & Fowler, 1979).
Kinetic Analysis in Catalysis
This compound has also been part of kinetic studies in catalysis. For example, its derivatives were used in the cyclization of 6-aminohex-1-yne, serving as a model for the direct addition of amine N-H bonds to CC multiple bonds (hydroamination). Such studies are essential for understanding catalytic mechanisms and improving industrial chemical processes (Müller, Lercher, & Nguyen Van Nhu, 2003).
Investigating Irreversible Inhibition Mechanisms
Research has also delved into the irreversible inhibition mechanisms of bacterial enzymes by analogs of this compound. For instance, 4-aminohex-5-ynoic acid inhibits bacterial glutamic acid decarboxylase in a stereospecific and time-dependent manner. Such studies are critical for the development of new antibacterial strategies and understanding bacterial resistance mechanisms (Jung, Metcalf, Lippert, & Casara, 1978).
Synthesis and Pharmaceutical Applications
In the pharmaceutical industry, derivatives of this compound have been synthesized for various applications. For instance, its derivatives have been used in synthesizing methyl α-L-ristosaminide hydrochloride, showcasing the compound's versatility in creating complex pharmaceutical agents (Bongini, Cardillo, Orena, Sandri, & Tomasini, 1983).
Impact on Ornithine Decarboxylase
Additionally, studies have shown that derivatives of Methyl (2S)-2-aminohex-5-ynoate hydrochloride can significantly inhibit mammalian ornithine decarboxylase, an enzyme crucial in polyamine biosynthesis. This inhibition is relevant for understanding and potentially treating diseases where polyamine metabolism is disrupted (Danzin, Casara, Claverie, Metcalf, & Jung, 1983).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl (2S)-2-aminohex-5-ynoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-3-4-5-6(8)7(9)10-2;/h1,6H,4-5,8H2,2H3;1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVQEMCYWHTHLQ-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC#C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCC#C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S)-2-aminohex-5-ynoate;hydrochloride | |
CAS RN |
1379445-19-8 |
Source
|
Record name | methyl (2S)-2-aminohex-5-ynoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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